![molecular formula C20H14F2N2O3 B2768114 N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide CAS No. 1808716-03-1](/img/structure/B2768114.png)
N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide, also known as compound X, is a synthetic compound that has been the subject of scientific research due to its potential applications in medicine.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. By inhibiting prostaglandin production, N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X can reduce inflammation and pain in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X in lab experiments is its low toxicity profile, which makes it a safer alternative to other N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamides. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its potential as a tool for studying the inflammatory response and the role of prostaglandins in this process. Additionally, further research is needed to fully understand the mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X and its effects in different experimental settings.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-fluoroacetophenone with prop-2-enamide to form 4-fluoro-3-(prop-2-enamido)acetophenone. This intermediate is then reacted with 2-fluorobenzaldehyde to form N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide, or N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X.
Scientific Research Applications
Compound X has been the subject of scientific research due to its potential applications in medicine. Studies have shown that N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
5-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O3/c1-2-19(25)24-16-11-12(7-8-15(16)22)23-20(26)18-10-9-17(27-18)13-5-3-4-6-14(13)21/h2-11H,1H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUKCYVUZRCHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.